molecular formula C7H11NO2 B13002960 Methyl3-(azetidin-3-yl)prop-2-enoate

Methyl3-(azetidin-3-yl)prop-2-enoate

Cat. No.: B13002960
M. Wt: 141.17 g/mol
InChI Key: CQHBZHJKRAIQSG-NSCUHMNNSA-N
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Description

Methyl3-(azetidin-3-yl)prop-2-enoate: is an organic compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a prop-2-enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl3-(azetidin-3-yl)prop-2-enoate typically involves the reaction of azetidine derivatives with propenoic acid derivatives under specific conditions. One common method includes the use of methyl propenoate and azetidine in the presence of a base catalyst to facilitate the esterification reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl3-(azetidin-3-yl)prop-2-enoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the ester group, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

Chemistry: Methyl3-(azetidin-3-yl)prop-2-enoate is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. It serves as a precursor for various functionalized azetidines, which are valuable intermediates in medicinal chemistry.

Biology: In biological research, this compound is studied for its potential bioactivity and interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.

Medicine: this compound derivatives are explored for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. These derivatives are evaluated for their efficacy and safety in preclinical and clinical studies.

Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique structural features make it a valuable component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl3-(azetidin-3-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form covalent or non-covalent bonds with active sites, modulating the activity of the target molecules. The prop-2-enoate group can participate in conjugation reactions, enhancing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    Methyl3-(azetidin-3-yl)prop-2-ynoate: This compound features a triple bond in the propenoate group, leading to different reactivity and applications.

    3-(Azetidin-3-yl)propanoic acid: Lacks the ester group, resulting in different chemical properties and uses.

    3-(Azetidin-3-yl)prop-2-en-1-ol: Contains a hydroxyl group instead of an ester, affecting its reactivity and biological activity.

Uniqueness: Methyl3-(azetidin-3-yl)prop-2-enoate is unique due to its combination of an azetidine ring and a propenoate ester group, providing a versatile scaffold for chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl (E)-3-(azetidin-3-yl)prop-2-enoate

InChI

InChI=1S/C7H11NO2/c1-10-7(9)3-2-6-4-8-5-6/h2-3,6,8H,4-5H2,1H3/b3-2+

InChI Key

CQHBZHJKRAIQSG-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)/C=C/C1CNC1

Canonical SMILES

COC(=O)C=CC1CNC1

Origin of Product

United States

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